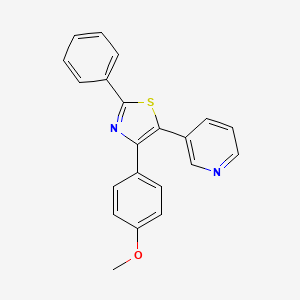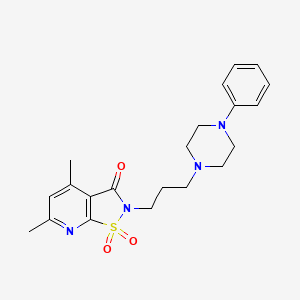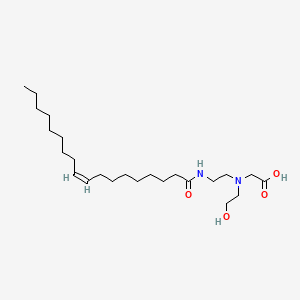
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is a complex organic compound with a unique structure that includes a hydroxyethyl group, an amide linkage, and a long-chain unsaturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine typically involves the reaction of oleic acid with ethanolamine and glycine. The process includes the following steps:
Esterification: Oleic acid reacts with ethanolamine to form an ester intermediate.
Amidation: The ester intermediate undergoes amidation with glycine to form the final product.
The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under controlled temperatures to ensure the desired (Z)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine is used as a surfactant in emulsion polymerization and as a stabilizer in various chemical reactions.
Biology
In biological research, this compound is used to study membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine
In medicine, it is explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry
Industrially, it is used in the formulation of detergents, emulsifiers, and dispersants. Its surfactant properties make it valuable in the production of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine involves its ability to interact with lipid bilayers and proteins. The hydroxyethyl group and the long-chain fatty acid allow it to insert into lipid membranes, altering their properties and affecting membrane-bound proteins. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
- Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated
Uniqueness
Compared to similar compounds, (Z)-N-(2-Hydroxyethyl)-N-(2-((1-oxo-9-octadecenyl)amino)ethyl)glycine has a unique combination of functional groups that provide specific surfactant properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other surfactants.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
93893-26-6 |
|---|---|
Molekularformel |
C24H46N2O4 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C24H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30)/b10-9- |
InChI-Schlüssel |
WZYZRBKYWZVNTR-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


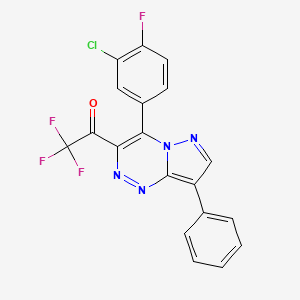

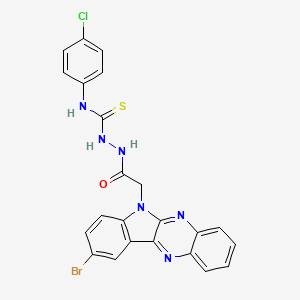
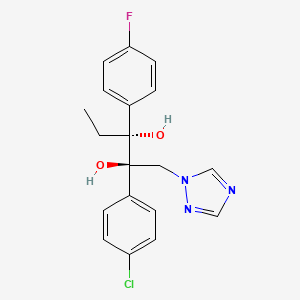


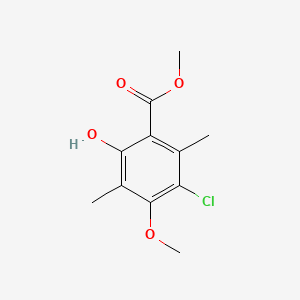
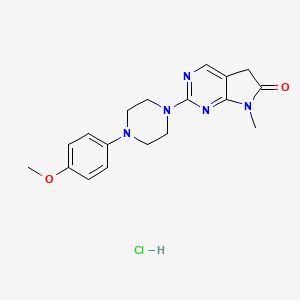
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
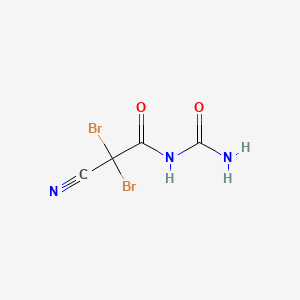
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)

